Sucrose-13C6-fru

Description

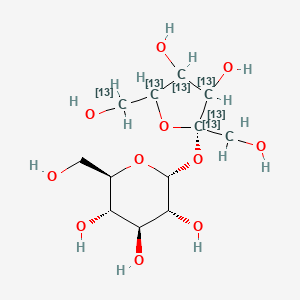

Sucrose-¹³C₆-fru (D-(+)-Saccharose-(fructose-¹³C₆)) is a stable isotope-labeled derivative of sucrose, where the fructose moiety is uniformly enriched with six carbon-13 (¹³C) atoms. Its empirical formula is ¹³C₆C₆H₂₂O₁₁, and it has a molecular weight of 348.25 g/mol . This compound is synthesized to achieve ≥99 atom% ¹³C isotopic purity, with endotoxin-tested variants available for applications requiring high biocompatibility, such as cell culture or in vivo metabolic studies .

Sucrose-¹³C₆-fru is primarily used as a tracer in metabolic flux analysis, enabling researchers to track fructose-specific pathways in carbohydrate metabolism, glycobiology, and lipid biosynthesis . Its stability and isotopic enrichment make it indispensable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based studies .

Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

348.25 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5?,6-,7?,8+,9-,10?,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |

InChI Key |

CZMRCDWAGMRECN-HCIJYZCBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of this compound involves the synthesis or isolation of sucrose molecules where the fructose unit is fully enriched with ^13C isotopes. This isotopic labeling is typically achieved through biological or chemical methods that incorporate ^13C-labeled substrates into the fructose moiety during biosynthesis or via chemical synthesis routes.

Biological Synthesis via Microbial Cultivation

One authoritative method involves microbial fermentation using ^13C-labeled fructose as a substrate. For example, Corynebacterium glutamicum, a bacterium used industrially for amino acid production, can be cultivated in minimal media with ^13C6-labeled fructose or sucrose where the fructose moiety is isotopically labeled. The bacterium metabolizes the labeled fructose, incorporating the ^13C atoms into sucrose produced or modified during the process.

- Key conditions :

- Use of minimal medium with sucrose as the sole carbon source.

- Addition of 20 mM [^13C6]fructose-labeled sucrose.

- Cultivation in baffled shake flasks at controlled temperature and pH.

- Harvesting cells and isolating the labeled sucrose after metabolic incorporation.

This approach yields sucrose molecules with the fructose moiety fully labeled at all six carbons, with isotopic enrichment levels typically above 99%.

Chemical Synthesis and Isotopic Labeling

Chemical synthesis of this compound can be performed by enzymatic or chemical glycosylation methods, starting from uniformly ^13C-labeled fructose and unlabeled glucose or vice versa. However, this method is less common due to the complexity of stereoselective glycosidic bond formation and the high cost of labeled monosaccharide precursors.

- Typical steps :

- Obtain uniformly ^13C-labeled fructose (commercially available or biosynthesized).

- Perform enzymatic synthesis using sucrose synthase or glycosyltransferases to link ^13C-labeled fructose to glucose.

- Purify the product by chromatographic methods such as HPLC.

The purity of the final product is generally >95% as confirmed by HPLC analysis.

Analytical and Research Findings on Preparation

Metabolic Flux Analysis Using this compound

Research utilizing this compound has demonstrated its utility in tracing carbon fluxes in microbial metabolism. For instance, in Corynebacterium glutamicum, the use of [^13C6]fructose-labeled sucrose allowed detailed mapping of metabolic pathways during amino acid production. The isotopic labeling pattern was used to calculate metabolic fluxes with high precision, confirming the incorporation and stability of the labeled fructose moiety in sucrose during microbial growth.

Isotopic Labeling Efficiency and Stability

Studies confirm that the isotopic enrichment of the fructose moiety remains stable during storage and experimental use, making this compound a reliable standard for quantitative metabolomics. The compound's stability and purity have been verified by mass spectrometry and NMR spectroscopy, confirming the uniform labeling of all six carbons in the fructose unit.

Comparative Analysis of Labeling Positions

Sucrose molecules labeled at different positions (glucose vs. fructose moieties) have been compared to understand metabolic pathways better. This compound specifically labels the fructose ring, enabling differentiation of metabolic fates of glucose and fructose units in complex biological systems.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Sucrose-13C6-fru undergoes various chemical reactions similar to those of regular sucrose. These include:

Hydrolysis: Breaking down into glucose and fructose.

Oxidation: Conversion into gluconic acid and other oxidation products.

Reduction: Formation of sugar alcohols like sorbitol and mannitol.

Substitution: Reactions with halogens or other substituents.

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic conditions.

Oxidation: Use of oxidizing agents like potassium permanganate or nitric acid.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.

Substitution: Halogenation using halogen gases or halogenating agents.

Major Products Formed

Hydrolysis: Glucose and fructose.

Oxidation: Gluconic acid and other carboxylic acids.

Reduction: Sorbitol and mannitol.

Substitution: Halogenated sugars.

Scientific Research Applications

Sucrose-13C6-fru is extensively used in scientific research due to its stable isotope labeling. Some key applications include:

Metabolic Studies: Tracing carbon pathways in metabolic processes.

Nutritional Research: Studying the digestion and absorption of sugars.

Medical Research: Investigating the role of sugars in diseases like diabetes.

Industrial Applications: Used in the production of labeled compounds for various industrial processes

Mechanism of Action

The mechanism of action of Sucrose-13C6-fru involves its metabolism in the body, where it is broken down into glucose and fructose. These monosaccharides are then utilized in various metabolic pathways. The carbon-13 labeling allows researchers to trace the metabolic fate of the compound, providing insights into the biochemical processes involved .

Comparison with Similar Compounds

Isotopic Labeling Position and Structural Specificity

The critical distinction between Sucrose-¹³C₆-fru and other isotopically labeled sucrose derivatives lies in the position of ¹³C enrichment:

*Inferred value based on regular sucrose (342.3 g/mol) + 12 × 1 g/mol (¹³C enrichment).

- Sucrose-(glucose-¹³C₆) : Shares the same molecular weight as Sucrose-¹³C₆-fru but is used to study glucose-specific pathways, such as insulin signaling or glycogen synthesis .

- Sucrose-¹³C₆-glu-¹³C₆-fru : Fully labeled sucrose with 12 ¹³C atoms, ideal for comprehensive metabolic studies but requires specialized synthesis protocols .

- D-Glucose-¹³C₆: A monosaccharide tracer with applications in NMR-based structural analysis and minimal media preparation for recombinant protein production .

Purity and Biocompatibility

All compounds listed above achieve ≥99 atom% ¹³C purity. However, endotoxin-tested variants (e.g., Product Nos. 901716 and 901710) are critical for cell-based assays, ensuring minimal interference with biological systems .

Key Differentiators and Research Implications

- Specificity : Sucrose-¹³C₆-fru’s fructose labeling provides unmatched precision in dissecting fructose metabolism, distinguishing it from glucose-centric analogs .

- Versatility : Compounds like Sucrose-¹³C₆-glu-¹³C₆-fru bridge gaps in systems biology by enabling whole-sucrose tracing but are less commonly used due to synthesis complexity .

- Interdisciplinary Use : D-Glucose-¹³C₆’s role in structural biology (e.g., NMR resonance assignments) highlights the broader utility of ¹³C-labeled carbohydrates beyond metabolic studies .

Q & A

Q. What are the key methodological considerations for synthesizing Sucrose-<sup>13</sup>C6-fru to ensure isotopic purity in metabolic studies?

Isotopic purity is critical for reliable tracer studies. Researchers should employ Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to verify <sup>13</sup>C enrichment at the fructose moiety. Contamination risks arise during hydrolysis or enzymatic degradation; thus, protocols must include rigorous purification steps (e.g., HPLC) and validate isotopic stability under experimental conditions .

Q. How can Sucrose-<sup>13</sup>C6-fru be distinguished from unlabeled sucrose in plant metabolism assays?

Use <sup>13</sup>C-specific detection methods such as Isotope Ratio Mass Spectrometry (IRMS) or <sup>13</sup>C-NMR to track labeled fructose in metabolic pathways. Differential centrifugation or enzymatic cleavage (e.g., invertase) can isolate the fructose component for targeted analysis, reducing interference from glucose or other metabolites .

Q. What are the best practices for preparing stock solutions of Sucrose-<sup>13</sup>C6-fru to avoid degradation?

Store lyophilized compounds at -80°C under inert gas (e.g., argon). For aqueous solutions, adjust pH to 6.0–7.0 to prevent acid hydrolysis, and avoid prolonged exposure to light or heat. Validate stability via periodic LC-MS checks .

Advanced Research Questions

Q. How should researchers design experiments using Sucrose-<sup>13</sup>C6-fru to address contradictions in carbon flux data across plant models?

Contradictions often stem from species-specific metabolic compartmentalization. Design experiments with:

- Time-resolved sampling to capture dynamic flux variations.

- Compartment-specific inhibitors (e.g., vacuolar ATPase blockers) to isolate subcellular contributions.

- Multi-omics integration (metabolomics, transcriptomics) to contextualize flux data. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What statistical frameworks are recommended for analyzing isotopic enrichment data from Sucrose-<sup>13</sup>C6-fru tracing studies?

Use Bayesian hierarchical models to account for biological variability and instrument noise. For time-series data, apply kinetic flux profiling (KFP) or Isotopomer Spectral Analysis (ISA). Validate models with bootstrapping or cross-study replication .

Q. How can researchers mitigate isotopic dilution effects when administering Sucrose-<sup>13</sup>C6-fru in vivo?

Dilution occurs due to endogenous unlabeled sucrose pools. Strategies include:

Q. What are the limitations of using Sucrose-<sup>13</sup>C6-fru in studying non-photosynthetic tissues (e.g., roots)?

Limitations include:

- Low tracer uptake efficiency due to tissue-specific transporters.

- Microbial interference in rhizosphere studies. Mitigate by using axenic cultures or <sup>13</sup>C-qPCR to quantify microbial contributions. Pair with <sup>14</sup>C radiolabeling for cross-validation .

Methodological Guidance

Q. How to optimize LC-MS parameters for quantifying Sucrose-<sup>13</sup>C6-fru in complex biological matrices?

- Column choice : HILIC columns improve polar compound retention.

- Ionization : Use ESI-negative mode for higher sensitivity.

- Internal standards : Deuterated sucrose (D7-sucrose) corrects for matrix effects.

- Data processing : Apply isotopic correction algorithms to resolve <sup>13</sup>C/<sup>12</sup>C overlaps .

Q. What criteria should guide the selection of control groups in Sucrose-<sup>13</sup>C6-fru studies?

Controls must account for:

Q. How to reconcile discrepancies between isotopic tracing data and genomic/proteomic datasets in sucrose metabolism research?

Discrepancies may reflect post-transcriptional regulation or enzyme kinetics. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.